Cas no 3561-67-9 (Bis(phenylthio)methane)

Bis(phenylthio)methane 化学的及び物理的性質
名前と識別子
-
- [methylenebis(thio)]bisbenzene
- Bis(phenylthio)methane
- 1,1'-(METHYLENEBIS(THIO))BISBENZENE
- phenylsulfanylmethylsulfanylbenzene
- formaldehyde diphenylmercaptal
- formaldehyde S,S-diphenyl acetal
- Bis-(Phenylthio)methane
- Formaldehyde diphenyl mercaptal
- (Methylenebis(thio))bisbenzene
- Bis(phenyithio)methane
- ZHUPZVIALZHGGP-UHFFFAOYSA-N
- Q63396512
- Diphenylthiomethane
- C13H12S2
- NSC65477
- phenylsulfanyl-methylsulfanyl-benzene
- Bis(thiophenoxy)methane
- {[(phenylsulfanyl)methyl]sulfanyl}benzene
- Benzene, 1,1'-[methylenebis(thio)]bis-
- (phenylthiomethylthio)benzene
- NCIOpen2_003405
- DTXSID20189083
- AMY25148
- ZHUPZVIALZHGGP-UHFFFAOYSA-
- D70194
- EINECS 222-624-4
- ([(Phenylsulfanyl)methyl]sulfanyl)benzene #
- NS00029885
- [(phenylthio)methylthio]benzene
- 1,1'-[Methylenebis(thio)]bis[benzene]
- B1444
- UNII-3EEZ74862L
- Di(phenylthio)methane
- A822904
- MFCD00003067
- 1-methylsulfanyl-2-phenylsulfanyl-benzene
- AKOS015840602
- Formaldehyde diphenyl dithioacetal
- SCHEMBL777671
- NSC 65477
- FT-0623088
- AS-57676
- Formaldehyde bis(phenylthio) acetal
- 3EEZ74862L
- Bis(phenylthio)methane, >=98.0% (GC)
- NSC-65477
- 3561-67-9
- CS-W010352
- InChI=1/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2
- DB-022681
- STK331044
- 1,1'-(methanediyldisulfanediyl)dibenzene
-
- MDL: MFCD00003067
- インチ: 1S/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2
- InChIKey: ZHUPZVIALZHGGP-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])SC1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 1874146
計算された属性
- せいみつぶんしりょう: 232.03800
- どういたいしつりょう: 232.038
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 50.6
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.2633 (rough estimate)
- ゆうかいてん: 34-37 °C (lit.)
- ふってん: 194 °C/8 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.6210 (estimate)
- すいようせい: Insoluble in water.
- PSA: 50.60000
- LogP: 4.52850
- ようかいせい: 不溶性
Bis(phenylthio)methane セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 3335
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- 福カードFコード:13
-
危険物標識:
- 危険レベル:STENCH
- リスク用語:R36/37/38
Bis(phenylthio)methane 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Bis(phenylthio)methane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01723-5g |
Bis(phenylthio)methane, 98+% |
3561-67-9 | 98+% | 5g |
¥484.00 | 2023-03-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1444-5G |
Bis(phenylthio)methane |
3561-67-9 | >97.0%(GC) | 5g |
¥120.00 | 2024-04-15 | |
Ambeed | A395356-1g |
Bis(phenylthio)methane |
3561-67-9 | 97% | 1g |
$15.0 | 2025-03-05 | |
Ambeed | A395356-100g |
Bis(phenylthio)methane |
3561-67-9 | 97% | 100g |
$184.0 | 2025-03-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023068-5g |
Bis(phenylthio)methane |
3561-67-9 | 97% | 5g |
¥101 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B140293-5g |
Bis(phenylthio)methane |
3561-67-9 | ≥97.0% | 5g |
¥86.90 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023068-25g |
Bis(phenylthio)methane |
3561-67-9 | 97% | 25g |
¥408 | 2024-05-24 | |
Fluorochem | 003674-5g |
Bis(phenylthio)methane |
3561-67-9 | 97% | 5g |
£14.00 | 2022-03-01 | |
Apollo Scientific | OR26246-100g |
1,1'-(Methanediyldisulphanediyl)dibenzene |
3561-67-9 | 97% | 100g |
£131.00 | 2025-02-19 | |
TRC | P320828-50mg |
Bis(phenylthio)methane |
3561-67-9 | 50mg |
$ 50.00 | 2022-06-03 |
Bis(phenylthio)methane 関連文献
-
Jian-Rong Li,Xian-He Bu,Jiao Jiao,Wen-Ping Du,Xiu-Hua Xu,Ruo-Hua Zhang Dalton Trans. 2005 464
-
Joseph L. Greene,Philip B. Shevlin J. Chem. Soc. D 1971 1092
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3. Catalytic asymmetric sulfimidation of 1,3-dithianesYoshihiro Miyake,Hiroya Takada,Kouichi Ohe,Sakae Uemura J. Chem. Soc. Perkin Trans. 1 1998 2373
-
Zi-Hao Fu,Hao-Dong Tian,Shao-Fei Ni,James S. Wright,Ming Li,Li-Rong Wen,Lin-Bao Zhang Green Chem. 2022 24 4772
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Yange Huang,Adriaan J. Minnaard,Ben L. Feringa Org. Biomol. Chem. 2012 10 29
-
Zhenshuo Kong,Chao Pan,Ming Li,Lirong Wen,Weisi Guo Green Chem. 2021 23 2773
-
Dinesh T. Sreedharan,Derrick L. J. Clive Org. Biomol. Chem. 2013 11 3128
-
Qian Chen,Guodian Yu,Xiaofeng Wang,Yulin Huang,Yan Yan,Yanping Huo Org. Biomol. Chem. 2018 16 4086
-
Francisco Foubelo,Miguel Yus Chem. Soc. Rev. 2008 37 2620
-
Joseph L. Greene,Philip B. Shevlin J. Chem. Soc. D 1971 1092
Bis(phenylthio)methaneに関する追加情報
Introduction to Bis(phenylthio)methane (CAS No. 3561-67-9)
Bis(phenylthio)methane, with the chemical formula C14H14S2 and CAS number 3561-67-9, is a significant compound in the field of organic chemistry and has garnered considerable attention due to its unique structural and functional properties. This organosulfur compound, characterized by its two phenylthio (-SPh) groups attached to a central methane carbon, exhibits a range of applications in chemical synthesis, material science, and pharmaceutical research.
The molecular structure of Bis(phenylthio)methane imparts it with distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Its dual sulfur atoms provide opportunities for coordination with various metal ions, which has been explored in catalytic systems and material design. Recent studies have highlighted its potential in the development of novel coordination polymers and metal-organic frameworks (MOFs), where the sulfur-rich environment facilitates stable metal-sulfur interactions essential for structural integrity and functionality.
In the realm of pharmaceutical research, Bis(phenylthio)methane has been investigated for its possible role as a precursor or analog in drug discovery. The phenylthio groups can be modified or incorporated into larger molecular frameworks to enhance binding affinity or metabolic stability. For instance, derivatives of this compound have shown promise in modulating enzyme activity, particularly in cases where sulfur-containing heterocycles are known to interact with biological targets. The versatility of its structure allows chemists to fine-tune properties such as solubility, reactivity, and electronic characteristics, making it a versatile building block.
The synthesis of Bis(phenylthio)methane typically involves the reaction of thiol derivatives with alkyl halides or other suitable electrophiles. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have further refined the synthesis pathway, reducing byproducts and improving yields. These improvements align with the broader trend toward greener chemistry, where minimizing waste and energy consumption are paramount.
One of the most intriguing aspects of Bis(phenylthio)methane is its potential in materials science. The compound's ability to form stable complexes with transition metals has been leveraged in the development of luminescent materials and sensors. For example, complexes formed with palladium or platinum exhibit unique photophysical properties that can be harnessed for optical applications. Additionally, its role as a ligand in catalytic systems has been explored for applications in organic transformations, including C-H activation and oxidation reactions.
The pharmaceutical industry has also shown interest in Bis(phenylthio)methane due to its structural motif being present in several bioactive natural products. By studying analogs derived from this compound, researchers aim to uncover new therapeutic agents with improved efficacy and reduced side effects. Computational modeling and high-throughput screening have accelerated the discovery process by allowing rapid evaluation of molecular interactions. This interdisciplinary approach combines traditional synthetic chemistry with cutting-edge computational techniques to identify promising candidates for further development.
In conclusion, Bis(phenylthio)methane (CAS No. 3561-67-9) is a multifaceted compound with significant potential across multiple scientific domains. Its unique structural features enable diverse applications ranging from catalysis to pharmaceuticals and materials science. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in synthetic chemistry and beyond.
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